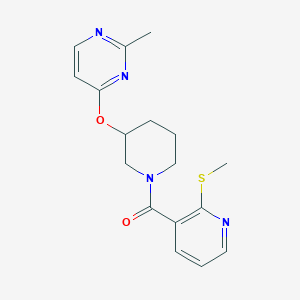
(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)(2-(甲硫基)嘧啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug development. The compound’s piperidine ring offers structural diversity and favorable pharmacokinetic properties. Researchers explore modifications of this scaffold to create novel drugs. For instance, the synthesis of piperidine derivatives can lead to potential therapeutics for various diseases, including cancer, neurological disorders, and infectious diseases .
Dual Kinase Inhibitors
The compound’s structure suggests potential kinase inhibition activity. Dual inhibitors targeting multiple kinases have gained interest in cancer therapy. Investigating its effects on kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) could reveal promising leads for personalized cancer treatment .
Anti-Fibrotic Agents
Considering the presence of a pyridine moiety, this compound might exhibit anti-fibrotic properties. Pirfenidone, a clinically approved anti-fibrotic drug, shares structural similarities with our compound. Further studies could explore its effects on fibrosis-related pathways .
Neuroprotective Compounds
The compound’s heterocyclic structure resembles known neuroprotective agents. Researchers could evaluate its potential in preventing neurodegenerative diseases or mitigating neuronal damage. Docking studies and in vitro assays may shed light on its neuroprotective mechanisms .
Antifungal Activity
The presence of a pyrimidine ring suggests antifungal potential. Researchers could assess its efficacy against fungal pathogens. For instance, derivatives containing a trifluoromethylpyridine group have shown fungicidal activity. Investigating this compound’s antifungal properties could lead to new therapeutic options .
Bioisosterism and Novel Heterocycles
By leveraging the compound’s 2-amino-pyridine core, researchers can explore bioisosterism. Synthesizing novel heterocycles based on this scaffold may yield compounds with diverse biological activities. For instance, thieno[2,3-d]pyrimidine-alkyne Mannich base hybrids have been investigated for their antibacterial and neuroprotective effects .
作用机制
未来方向
The future research directions for this compound could include investigating its interactions with various biological targets, determining its physical and chemical properties, and studying its reactivity . These studies could provide valuable information about the potential uses of this compound in various fields of research.
属性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12-18-9-7-15(20-12)23-13-5-4-10-21(11-13)17(22)14-6-3-8-19-16(14)24-2/h3,6-9,13H,4-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRYLLMTMJJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

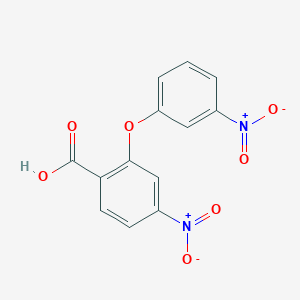
![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)
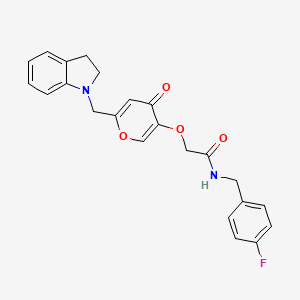
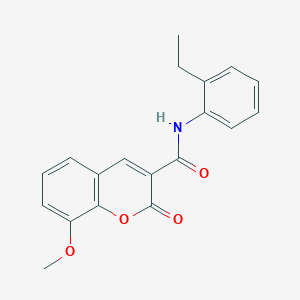
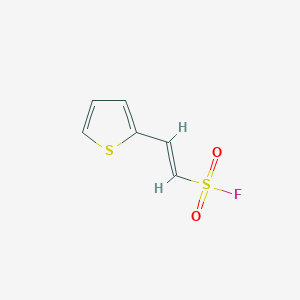
![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)


![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)
![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)